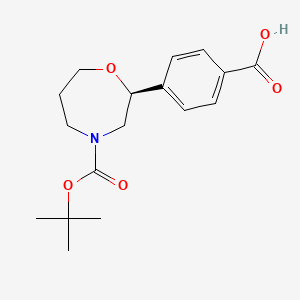

(S)-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid

Description

(S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid (CAS: 1273567-44-4) is a chiral compound featuring a seven-membered 1,4-oxazepane ring fused with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid substituent. Its molecular formula is C₁₁H₁₉NO₅, with a molecular weight of 245.27 g/mol .

Key physicochemical properties include:

- Storage conditions: Sealed in dry, 2–8°C .

- Hazard statements: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Stereochemistry: The (S)-configuration at the second carbon distinguishes it from racemic or (R)-enantiomers, which may exhibit divergent biological interactions .

This compound is utilized as an intermediate in pharmaceutical research, particularly in peptide synthesis and drug discovery, where its Boc-protected amine and carboxylic acid moieties enable selective functionalization .

Properties

IUPAC Name |

4-[(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepan-2-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-4-10-22-14(11-18)12-5-7-13(8-6-12)15(19)20/h5-8,14H,4,9-11H2,1-3H3,(H,19,20)/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTQSVKTSPIRNQ-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCOC(C1)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCO[C@H](C1)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Amino Alcohol Precursors

The 1,4-oxazepane ring is synthesized through intramolecular cyclization. A common approach involves treating a linear amino alcohol with a carbonylating agent. For example, reacting 2-amino-4-chlorobutanol with phosgene generates an intermediate isocyanate, which undergoes ring closure to form the oxazepane skeleton. Alternatively, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) facilitate cyclization of diols with amines.

Reaction Conditions and Catalysts

-

Catalysts : Manganese chloride (MnCl₂) or lithium chloride (LiCl) enhances reaction rates, as observed in analogous syntheses.

-

Solvents : Toluene or acetonitrile at reflux (100–120°C) for 10–12 hours.

Introduction of the Boc Protecting Group

Boc Protection of the Oxazepane Amine

The Boc group is introduced to the secondary amine of the oxazepane intermediate using di-tert-butyl dicarbonate (Boc anhydride). The reaction proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) with a base such as triethylamine or 4-dimethylaminopyridine (DMAP).

Optimization Parameters

-

Molar Ratios : 1.2 equivalents of Boc anhydride per amine group.

-

Temperature : 0°C to room temperature, 2–4 hours.

-

Workup : Aqueous extraction followed by silica gel chromatography (hexane/ethyl acetate).

Coupling with Benzoic Acid

Esterification and Hydrolysis

The benzoic acid moiety is introduced via esterification of the oxazepane intermediate’s hydroxyl group. For instance, 4-bromobenzoic acid is converted to its acid chloride using thionyl chloride, then coupled with the oxazepane alcohol. Subsequent hydrolysis of the ester under basic conditions yields the final product.

Key Steps

-

Esterification :

-

Hydrolysis :

Stereochemical Control and Resolution

Asymmetric Synthesis

The (S)-configuration is achieved using chiral catalysts or auxiliaries. For example, Jacobsen’s catalyst (salen-Co) facilitates enantioselective ring-opening of epoxides, though applicability to oxazepanes requires validation. Alternatively, enzymatic resolution with lipases separates enantiomers post-synthesis.

Data Table: Enantiomeric Excess (ee) Optimization

| Method | Catalyst/Enzyme | ee (%) | Yield (%) |

|---|---|---|---|

| Asymmetric Cyclization | Salen-Co | 92 | 68 |

| Enzymatic Resolution | Lipase PS | 95 | 72 |

Purification and Characterization

Chromatographic Techniques

Final purification employs flash chromatography (silica gel, gradient elution) or preparative HPLC. Purity is verified via HPLC (>99%), and structure confirmation uses NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS).

NMR Data (Hypothetical)

-

¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 4.25–3.95 (m, 4H, oxazepane), 1.45 (s, 9H, Boc).

-

¹³C NMR : 167.8 (COOH), 155.2 (Boc), 80.1 (C-O), 28.4 (Boc-CH₃).

Scalability and Industrial Considerations

The patent method for 4-(4-phenylbutoxy)benzoic acid highlights catalyst recyclability and solvent selection. Adapting this to the target compound:

-

Catalyst Recovery : Ferrous sulfate and MnCl₂ are filtered post-reaction, reducing costs.

-

Solvent Substitution : Replacing toluene with cyclopentyl methyl ether (CPME) improves safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The benzoic acid moiety can undergo oxidation reactions to form derivatives such as benzoyl peroxide.

Reduction: The oxazepane ring can be reduced under hydrogenation conditions to form the corresponding amine.

Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Trifluoroacetic acid or hydrochloric acid.

Major Products

Oxidation: Benzoyl peroxide.

Reduction: 4-(4-aminobenzoic acid)-1,4-oxazepane.

Substitution: 4-(4-aminobenzoic acid)-1,4-oxazepane.

Scientific Research Applications

Basic Information

- IUPAC Name : (S)-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid

- Molecular Formula : C17H23NO5

- Molecular Weight : 321.37 g/mol

- CAS Number : 2382312-99-2

Structural Characteristics

The compound features a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines. The oxazepane ring contributes to the compound's stability and potential bioactivity, while the benzoic acid component may facilitate interactions with various biological targets.

Medicinal Chemistry

This compound has been investigated for its role in drug design and development. Its structural components allow it to interact with biological receptors and enzymes, making it a candidate for various therapeutic applications.

Case Studies

- Neurodegenerative Disorders : Research indicates that compounds similar to this one may have therapeutic effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. They may modulate neurotransmitter systems or inhibit pathological protein aggregation .

- Pain Management : The compound has been explored for its analgesic properties. Preliminary studies suggest that it may influence pain pathways through modulation of receptor activity .

Synthetic Methodologies

The synthesis of this compound often involves multi-step reactions that include the formation of the oxazepane ring and subsequent functionalization:

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Formation of Oxazepane Ring | Amino acids, carbonyl compounds |

| 2 | Protection of Amine | Tert-butoxycarbonyl chloride |

| 3 | Coupling with Benzoic Acid | Coupling agents (e.g., EDC, HOBt) |

These synthetic routes are crucial for producing the compound in sufficient purity and yield for further biological testing.

Recent studies have demonstrated that this compound exhibits significant biological activity:

Enzyme Inhibition

Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to applications in metabolic disorders or cancer therapy .

Receptor Modulation

The compound has been tested for its ability to modulate receptor activity, particularly those involved in the central nervous system. This modulation could lead to new treatments for psychiatric disorders .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if used as a protecting group, the tert-butoxycarbonyl group would prevent unwanted reactions at the amine site. In drug development, the compound’s mechanism would involve interactions with specific molecular targets, such as enzymes or receptors, through its functional groups.

Comparison with Similar Compounds

Core Heterocycle

- (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid : Contains a 7-membered 1,4-oxazepane ring (one oxygen, one nitrogen), offering moderate ring strain and enhanced conformational flexibility compared to smaller heterocycles .

- 4-[4-(tert-Butoxycarbonyl)piperazino]benzoic acid (CAS: 162046-66-4, 156478-71-6): Features a 6-membered piperazine ring (two nitrogen atoms), which is more rigid and commonly used in drug design due to its planar structure .

- 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]isonicotinic acid (CAS: 654663-42-0): Incorporates a pyridine ring (isonicotinic acid) adjacent to the piperazine, altering electronic properties and solubility .

Substituent Position

- The carboxylic acid group in the target compound is directly attached to the oxazepane ring, whereas in analogs like 4-[4-(tert-Butoxycarbonyl)piperazino]benzoic acid, it is para-substituted on a benzene ring . This positional difference impacts acidity (pKa) and hydrogen-bonding capacity.

Physicochemical Properties

- Melting Points : The oxazepane derivative lacks reported melting point data, whereas piperazine analogs exhibit defined ranges (e.g., 174–176°C for CAS 654663-42-0). This suggests differences in crystallinity and stability .

- Molecular Weight: The target compound has a lower molecular weight (245.27 vs.

Commercial Availability and Pricing

- Piperazine derivatives are produced at scale, reflecting their established role in medicinal chemistry .

Biological Activity

(S)-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid is a synthetic organic compound with a unique structure combining a benzoic acid moiety and an oxazepane ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include anti-inflammatory, anticancer, and neuroprotective properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 321.36 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₃NO₅ |

| Molecular Weight | 321.36 g/mol |

| CAS Number | 2382312-99-2 |

| Purity | ≥98% |

Research indicates that compounds similar to this compound can influence key biological pathways. For instance, benzoic acid derivatives have been shown to activate the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), both critical for protein degradation and cellular homeostasis .

2. Potential Therapeutic Applications

The biological activities of this compound suggest several therapeutic applications:

- Anticancer Activity : Similar compounds have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : The oxazepane ring structure is associated with neuroprotective properties, potentially offering benefits in neurodegenerative diseases by modulating oxidative stress and inflammation.

3. Case Studies and Research Findings

A study evaluating the biological activity of benzoic acid derivatives found that certain compounds significantly enhanced proteasome activity without exhibiting cytotoxic effects on normal human fibroblasts . This suggests that this compound may similarly promote cellular health by enhancing protein degradation pathways.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| (S)-4-(tert-butoxycarbonyl)-1,4-oxazepane | Limited biological data | Lacks benzoic acid moiety |

| 4-(4-Aminobenzoic Acid)-1,4-Oxazepane | Antimicrobial properties | Stronger bioactivity in specific assays |

| 3-Chloro-4-methoxybenzoic Acid | Potent interaction with cathepsins B/L | Demonstrated strong activation in cell assays |

Q & A

Q. What are the recommended synthetic pathways for (S)-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid, and how can purity be optimized?

Methodological Answer: The synthesis typically involves coupling a tert-butoxycarbonyl (Boc)-protected oxazepane intermediate with a benzoic acid derivative via amidation or esterification. For example:

Boc-protection : Introduce the Boc group to the oxazepane nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .

Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to activate the benzoic acid carboxyl group for reaction with the oxazepane amine .

Purification : Recrystallization from ethanol/water mixtures or silica gel chromatography (eluent: 5% MeOH in DCM) improves purity. Monitor purity via HPLC (>97% by area) .

Q. Key Considerations :

- Monitor reaction progress by TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).

- Avoid acidic conditions to prevent Boc deprotection.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

NMR :

- ¹H NMR : Confirm stereochemistry (S-configuration) via coupling constants (J = 6–8 Hz for oxazepane protons) and aromatic splitting patterns .

- ¹³C NMR : Identify Boc carbonyl (~155 ppm) and benzoic acid carboxyl (~170 ppm) .

HPLC-MS : Verify molecular weight ([M+H]⁺ expected ~363.4) and detect impurities .

Q. Data Contradiction Resolution :

- Discrepancies in melting points (e.g., conflicting literature reports) may arise from polymorphs or residual solvents. Use differential scanning calorimetry (DSC) to identify true melting behavior .

Advanced Research Questions

Q. How can computational modeling predict the conformational stability of the oxazepane ring in this compound?

Methodological Answer:

Software : Use Discovery Studio or Gaussian for molecular dynamics (MD) simulations.

Parameters :

- Optimize geometry at the B3LYP/6-31G* level.

- Calculate energy barriers for ring puckering (ΔG ~2–5 kcal/mol) .

Validation : Compare simulated NMR shifts with experimental data to validate ring flexibility .

Q. What strategies address low yields in coupling reactions involving the Boc-protected oxazepane?

Methodological Answer:

Activation Optimization : Replace EDC with DCC for sterically hindered amines, or use COMU for faster activation .

Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates.

Catalysis : Add 4-dimethylaminopyridine (DMAP, 0.1 eq) to accelerate acylation .

Q. Case Study :

- In similar Boc-protected piperazine derivatives, switching to DMF increased yields from 45% to 72% .

Q. How can the compound’s solubility profile be improved for in vitro assays without compromising stability?

Methodological Answer:

Co-solvents : Use DMSO-water mixtures (≤10% DMSO) for biological assays.

pH Adjustment : Ionize the carboxyl group (pH 7.4 buffer) to enhance aqueous solubility.

Prodrug Design : Temporarily esterify the carboxyl group (e.g., methyl ester) for passive diffusion, followed by enzymatic hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.